1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Starting Materials: The dihydropyridine intermediate and 6-methyl-2-pyridinecarboxylic acid.
Reaction Conditions: Coupling reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), are used to attach the pyridine moiety to the dihydropyridine core.
Final Amidation:
Starting Materials: The intermediate product from the previous step and an appropriate amine.
Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the final carboxamide product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Dihydropyridine Core:
Starting Materials: Ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde (e.g., 4-chlorobenzaldehyde).
Reaction Conditions: The mixture is heated under reflux in ethanol to form the dihydropyridine core via a Hantzsch reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as ion channels or enzymes. The dihydropyridine core is known to interact with calcium channels, potentially inhibiting calcium influx into cells, which can lead to vasodilation and antihypertensive effects. The chlorobenzyl and pyridine moieties may enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.
Amlodipine: A widely used calcium channel blocker with a similar dihydropyridine core.
Comparison: 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the chlorobenzyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its specific substitution pattern can lead to distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-4-2-6-17(21-13)22-18(24)16-5-3-11-23(19(16)25)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNMGVPBZOMOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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